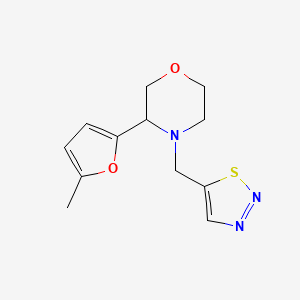![molecular formula C15H21NO3 B7049422 3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol](/img/structure/B7049422.png)
3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a phenol group, and a hydroxycyclobutyl moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Hydroxycyclobutyl Group: This step involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by hydroxylation.
Attachment of the Phenol Group: The final step involves the coupling of the phenol group to the morpholine ring, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The hydroxycyclobutyl group can be reduced to form cyclobutyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclobutyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes or receptors. The hydroxycyclobutyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylmorpholine: Similar structure but lacks the hydroxycyclobutyl group.
Cyclobutylmorpholine: Contains the cyclobutyl group but lacks the phenol group.
Phenylmorpholine: Lacks both the hydroxycyclobutyl and phenol groups.
Uniqueness
3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol is unique due to the presence of all three functional groups (phenol, morpholine, and hydroxycyclobutyl), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[4-[(1-hydroxycyclobutyl)methyl]morpholin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-4-1-3-12(9-13)14-10-16(7-8-19-14)11-15(18)5-2-6-15/h1,3-4,9,14,17-18H,2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGFJPAVBJRBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCOC(C2)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7049343.png)
![5-Butyl-3-[(2-propan-2-ylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7049348.png)
![N-[1-(2-methoxypropyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049350.png)
![5-bromo-N-[1-(1-methylpyrazol-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7049351.png)
![1-[2-(2-Hydroxypropyl)azepan-1-yl]pentane-1,4-dione](/img/structure/B7049362.png)
![2-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049365.png)
![[4-[(3-Tert-butyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol](/img/structure/B7049368.png)

![N-butyl-N-[(1-methylimidazol-2-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7049388.png)
![1-[(4-Ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol](/img/structure/B7049392.png)
![N-(2-methoxyethyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B7049396.png)
![4-[[4-(3-Hydroxypropyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7049427.png)
![2-N,2-N-dimethyl-6-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7049434.png)
![3-[4-[Cyano(phenyl)methyl]piperazin-1-yl]propanenitrile](/img/structure/B7049437.png)
